(R)-(-)-2-Phenylglycinol
(R)-(-)-2-Phenylglycinol
(R)-(−)-2-Phenylglycinol is a synthetic intermediate useful for pharmaceutical synthesis.
Brand Name:
Vulcanchem
CAS No.:
56613-80-0
VCID:
VC0122099
InChI:
InChI=1S/C8H11NO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m0/s1
SMILES:
C1=CC=C(C=C1)C(CO)N
Molecular Formula:
C8H11NO
Molecular Weight:
137.18 g/mol
(R)-(-)-2-Phenylglycinol
CAS No.: 56613-80-0
Reference Standards
VCID: VC0122099
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
CAS No. | 56613-80-0 |
---|---|
Product Name | (R)-(-)-2-Phenylglycinol |
Molecular Formula | C8H11NO |
Molecular Weight | 137.18 g/mol |
IUPAC Name | (2R)-2-amino-2-phenylethanol |
Standard InChI | InChI=1S/C8H11NO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m0/s1 |
Standard InChIKey | IJXJGQCXFSSHNL-QMMMGPOBSA-N |
Isomeric SMILES | C1=CC=C(C=C1)[C@H](CO)N |
SMILES | C1=CC=C(C=C1)C(CO)N |
Canonical SMILES | C1=CC=C(C=C1)C(CO)N |
Appearance | Assay:>98%A crystalline solid |
Description | (R)-(−)-2-Phenylglycinol is a synthetic intermediate useful for pharmaceutical synthesis. |
Synonyms | (-)-(R)-β-Aminobenzeneethanol; (2R)-2-Amino-2-phenylethanol; (R)-(-)-2-Amino-2-phenylethanol; (R)-(-)-2-Phenyl-2-aminoethanol; (R)-(-)-2-Phenylglycinol; (R)-α-Phenylglycinol; (βR)-β-Aminobenzeneethanol; D-(-)-2-Amino-2-phenylethanol; D-(-)-α-Phenylgl |
PubChem Compound | 2724025 |
Last Modified | Nov 11 2021 |
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